molecular formula C16H17ClN6O2 B2727647 N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2380168-77-2

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2727647
CAS No.: 2380168-77-2
M. Wt: 360.8
InChI Key: QCKKXGYDTXCQEU-UHFFFAOYSA-N
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Description

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the azetidine ring and the triazole moiety further enhances its chemical versatility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the triazole moiety through a cycloaddition reaction. The final product is obtained after purification and characterization using techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features, including the benzoxazole, azetidine, and triazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-21-8-14(18-20-21)16(24)22(2)11-6-23(7-11)9-13-12-5-10(17)3-4-15(12)25-19-13/h3-5,8,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKKXGYDTXCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(C)C2CN(C2)CC3=NOC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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